(E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol
Description
(E)-4-Bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol is a Schiff base ligand characterized by a brominated phenol core and a 2,4-dimethoxyphenyl substituent. The structural uniqueness of this compound arises from the electron-donating methoxy groups at the 2- and 4-positions of the phenyl ring, which contrast with electron-withdrawing bromo or nitro substituents found in analogous ligands. Its synthesis typically involves the condensation of 5-bromosalicylaldehyde with a substituted aniline derivative, as seen in related compounds .
Properties
IUPAC Name |
4-bromo-2-[(2,4-dimethoxyphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-12-4-5-13(15(8-12)20-2)17-9-10-7-11(16)3-6-14(10)18/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFBXTFRZRNOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2,4-dimethoxyaniline under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biochemistry: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The imine group in the compound can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function and activity. The bromine atom may also participate in halogen bonding, influencing molecular interactions and pathways .
Comparison with Similar Compounds
Table 1: Substituent Effects on Metal Binding
Structural and Crystallographic Comparisons
Crystal structures of related brominated Schiff bases reveal key differences:
- 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol : Exhibits a planar geometry with a dihedral angle of 8.2° between the phenol and imine groups.
- 4-Bromo-2-[(phenylimino)methyl]phenol : Forms a polymorph with thermochromic properties, attributed to intermolecular hydrogen bonding. The absence of methoxy groups simplifies its packing structure but limits electronic modulation.
Table 2: Functional Comparisons
Stability Constants in Mixed-Ligand Complexes
The stability constants (log K) of ternary complexes involving Schiff bases correlate with substituent electronic effects:
- 4-Bromo-2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol: Forms stable complexes with Co(II), Ni(II), and Cu(II) (log K = 8.2–10.5) in 75:25 dioxane-water medium .
- 4-Bromo-2-[(E)-(phenylimino)methyl]phenol: Shows lower stability (log K = 7.1–9.8) due to the absence of electron-donating groups .
The target compound’s dimethoxy groups are expected to increase log K values by enhancing electron density at the imine nitrogen, though experimental validation is required.
Biological Activity
(E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol is a Schiff base compound characterized by its unique structure and potential biological activities. The compound has garnered attention for its applications in medicinal chemistry, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C15H14BrNO3, with a molecular weight of 336.18 g/mol. The compound features a bromine atom and two methoxy groups attached to a phenolic structure, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imine functional group can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This mechanism underlies its applications in enzyme inhibition and as a therapeutic agent.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have reported minimum inhibitory concentrations (MICs) against various pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In cell line studies, it has shown cytotoxic effects against several cancer types:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 12 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 18 |
These results indicate that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies
- Antibacterial Efficacy : A study by Salimon et al. (2017) evaluated the antibacterial efficacy of various Schiff bases, including this compound, against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
- Anticancer Screening : In a comprehensive screening of novel compounds for anticancer activity conducted by Zhu et al. (2019), this compound was identified as having significant cytotoxic effects on MCF-7 cells, with an IC50 value comparable to established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
